molecular formula C13H20O2 B15169142 3-(Cyclooct-2-en-1-yl)pentane-2,4-dione CAS No. 872509-19-8

3-(Cyclooct-2-en-1-yl)pentane-2,4-dione

Cat. No.: B15169142
CAS No.: 872509-19-8
M. Wt: 208.30 g/mol
InChI Key: KQSJFSFQISSMKN-UHFFFAOYSA-N
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Description

3-(Cyclooct-2-en-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C13H20O2 It is a derivative of cyclooctene and pentane-2,4-dione, featuring a cyclooctene ring attached to a pentane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclooct-2-en-1-yl)pentane-2,4-dione typically involves the reaction of cyclooctene with pentane-2,4-dione under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the cyclooctene ring to the pentane-2,4-dione. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclooct-2-en-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, hydroxylated compounds

Scientific Research Applications

3-(Cyclooct-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclooct-2-en-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctene derivatives: Compounds with similar cyclooctene structures but different functional groups.

    Pentane-2,4-dione derivatives: Compounds with similar diketone structures but different substituents.

Uniqueness

3-(Cyclooct-2-en-1-yl)pentane-2,4-dione is unique due to its combination of a cyclooctene ring and a pentane-2,4-dione moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

872509-19-8

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-cyclooct-2-en-1-ylpentane-2,4-dione

InChI

InChI=1S/C13H20O2/c1-10(14)13(11(2)15)12-8-6-4-3-5-7-9-12/h6,8,12-13H,3-5,7,9H2,1-2H3

InChI Key

KQSJFSFQISSMKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCCCCC=C1)C(=O)C

Origin of Product

United States

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